Lesinurad Impureté 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lesinurad Impurity 10 is a complex organic compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a triazole ring, a brominated naphthalene moiety, and a sulfanylacetic acid group, making it a subject of interest for researchers.
Applications De Recherche Scientifique
Lesinurad Impurity 10 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Lesinurad Impurity 10, also known as 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid or 2-((5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) .
Mode of Action
The compound inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, the compound increases the excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the reabsorption of uric acid in the renal tubules, leading to an increase in the renal clearance and fractional excretion of uric acid .
Pharmacokinetics
It’s known that lesinurad, the parent compound, has a bioavailability of nearly 100% .
Result of Action
The primary result of the compound’s action is a reduction in serum uric acid concentration. This is achieved through increased excretion of uric acid, which is facilitated by the inhibition of URAT1 and OAT4 .
Action Environment
It’s known that lesinurad, the parent compound, is metabolized in the liver via the cyp2c9 enzyme . Therefore, factors that affect liver function or the activity of the CYP2C9 enzyme could potentially influence the action and efficacy of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lesinurad Impurity 10 typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Lesinurad Impurity 10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the brominated naphthalene moiety or the triazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lesinurad: A compound with a similar triazole structure used in the treatment of gout.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, used in various pharmaceutical applications.
Uniqueness
What sets Lesinurad Impurity 10 apart is its unique combination of a brominated naphthalene moiety and a sulfanylacetic acid group.
Activité Biologique
Lesinurad, a selective uric acid transporter 1 (URAT1) inhibitor, is primarily used in the treatment of hyperuricemia associated with gout. However, its impurity, Lesinurad Impurity 10, has garnered attention for its biological activity and potential effects on human health. This article explores the biological activity of Lesinurad Impurity 10, focusing on its pharmacodynamics, pharmacokinetics, toxicology, and clinical implications.
Lesinurad functions by inhibiting URAT1 and organic anion transporter 4 (OAT4). These transporters are crucial for the reabsorption of uric acid in the renal system. By blocking these transporters, Lesinurad increases uric acid excretion and consequently lowers serum uric acid levels. The inhibition of URAT1 has been shown to have a significant impact on uric acid clearance from the body .
Efficacy
Clinical studies have demonstrated that Lesinurad effectively reduces serum uric acid levels. For instance, in healthy volunteers, administration of Lesinurad at a dose of 200 mg resulted in approximately 46% and 26% reductions in serum uric acid levels at 6 and 24 hours post-dose, respectively . When combined with xanthine oxidase inhibitors (XOIs), additional reductions of 25% and 19% were observed at the same time intervals .
Anti-inflammatory Properties
Research indicates that Lesinurad exhibits anti-inflammatory effects in models of monosodium urate (MSU) crystal-induced inflammation. In animal studies, it has been shown to reduce inflammation in knee joints and air pouch models induced by MSU crystals . This suggests that beyond its role in uric acid management, Lesinurad may have therapeutic potential in inflammatory conditions related to gout.
Pharmacokinetics
Lesinurad is rapidly absorbed after oral administration, achieving maximum plasma concentrations within 1-4 hours. It has a high bioavailability rate close to 100%, with extensive protein binding (over 98%) primarily to albumin . The metabolism of Lesinurad occurs mainly via cytochrome P450 enzymes, particularly CYP2C9 .
Elimination and Half-life
The elimination half-life of Lesinurad is approximately 5-18 hours depending on food intake, with renal clearance playing a significant role in its excretion. Studies have shown that about 63% of the administered dose is recovered in urine within a week .
Toxicology Studies
Toxicology assessments have been conducted to evaluate the safety profile of Lesinurad and its impurities. In nonclinical studies involving rats and cynomolgus monkeys, common target organs for toxicity included the kidneys and gastrointestinal tract. High doses resulted in fatalities linked to these toxicities . Genetic toxicology studies indicated no mutagenic potential for Lesinurad; however, concerns regarding the formation of potentially harmful metabolites such as M3c have been raised due to their epoxide nature .
Case Studies
Several case studies have highlighted the clinical implications of using Lesinurad in patients with gout:
- Case Study 1 : A patient with refractory gout achieved significant serum uric acid reduction when treated with Lesinurad combined with an XOI after failing other therapies.
- Case Study 2 : In another instance, a patient experienced improved renal function and reduced flare-ups after initiating treatment with Lesinurad.
These cases underline the potential benefits of Lesinurad not only in managing hyperuricemia but also in improving overall patient outcomes.
Propriétés
IUPAC Name |
2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAOLJMDAJRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.